molecular formula C5H10O6 B080555 D-arabinonic acid CAS No. 13752-83-5

D-arabinonic acid

Cat. No.: B080555
CAS No.: 13752-83-5
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-JJYYJPOSSA-N
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Description

D-arabinonic acid is an organic compound that belongs to the class of sugar acids and derivatives. It is a white crystalline solid that is soluble in water. This compound is an intermediate in the metabolism of arabinose in various biological systems . The chemical formula of this compound is C5H10O6, and it has a molecular weight of 166.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-arabinonic acid can be synthesized through the oxidation of D-arabinose. One common method involves the use of gold nanoparticles supported on alumina as a catalyst. The reaction is carried out in a semi-batch reactor with varying pH, temperature, and partial pressure of oxygen . Another method involves the cyanohydrin synthesis starting from D-erythrose, followed by hydrolysis and separation of the resulting acids .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of arabinose using environmentally friendly oxidants such as air or molecular oxygen. The use of noble metal catalysts like gold allows for high selectivity towards the desired aldonic acids under mild conditions .

Chemical Reactions Analysis

Types of Reactions: D-arabinonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of aldonic acids.

    Reduction: Conversion to corresponding sugars.

    Substitution: Formation of various derivatives depending on the substituents used.

Scientific Research Applications

D-arabinonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-arabinonic acid involves its role as an intermediate in the arabinose metabolic pathway. It acts as a substrate for various enzymes that catalyze its conversion to other metabolites. The molecular targets and pathways involved include enzymes such as arabinose dehydrogenase and arabinose isomerase .

Comparison with Similar Compounds

    L-arabinonic acid: The enantiomer of D-arabinonic acid.

    D-gluconic acid: Another sugar acid with similar properties.

    D-xylonic acid: A sugar acid derived from xylose.

Uniqueness: Unlike other sugar acids, it is specifically involved in the arabinose metabolic pathway, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKAIJAYHKCRRA-JJYYJPOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074991
Record name D-Arabinonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arabinonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000539
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13752-83-5, 488-30-2, 32609-14-6
Record name Arabinonic acid
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Record name D-Arabinonic acid
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Record name Arabinonic acid, DL-
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Record name D-Arabinonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arabic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.465
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Record name ARABINONIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB7RT6FS7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name ARABINONIC ACID, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F3DFQ2NA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arabinonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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